molecular formula C21H24N2O B5695799 (E)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-3-PHENYL-2-PROPEN-1-ONE

(E)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-3-PHENYL-2-PROPEN-1-ONE

Cat. No.: B5695799
M. Wt: 320.4 g/mol
InChI Key: GZELYOQWWBIBOT-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-3-PHENYL-2-PROPEN-1-ONE is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in medicinal chemistry .

Preparation Methods

Chemical Reactions Analysis

(E)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-3-PHENYL-2-PROPEN-1-ONE undergoes various chemical reactions, including:

Scientific Research Applications

(E)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-3-PHENYL-2-PROPEN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-3-PHENYL-2-PROPEN-1-ONE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and signaling pathways, leading to its biological effects. For example, it may inhibit the phosphatidylinositol-3-kinase/Akt signaling pathway, which is crucial for the survival of cancer cells .

Comparison with Similar Compounds

(E)-1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-3-PHENYL-2-PROPEN-1-ONE can be compared with other piperazine derivatives such as:

These compounds share a similar piperazine core but differ in their substituents and specific biological activities, highlighting the uniqueness of this compound .

Properties

IUPAC Name

(E)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O/c1-17-7-6-10-20(18(17)2)22-13-15-23(16-14-22)21(24)12-11-19-8-4-3-5-9-19/h3-12H,13-16H2,1-2H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZELYOQWWBIBOT-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C=CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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